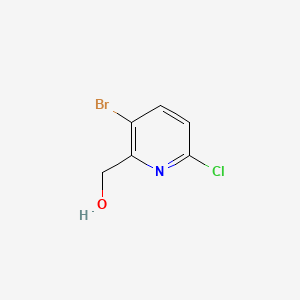

(3-Bromo-6-chloropyridin-2-YL)methanol

Description

BenchChem offers high-quality (3-Bromo-6-chloropyridin-2-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-6-chloropyridin-2-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3-bromo-6-chloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVCGEVZLGMGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696835 | |

| Record name | (3-Bromo-6-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227601-71-9 | |

| Record name | 3-Bromo-6-chloro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-6-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to (3-Bromo-6-chloropyridin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Bromo-6-chloropyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number, molecular properties, and spectroscopic profile. A significant focus is placed on a validated synthesis protocol via the reduction of 3-bromo-6-chloropyridine-2-carboxylic acid, elucidating the rationale behind the choice of reagents and reaction conditions. Furthermore, this guide explores the compound's reactivity, particularly the differential reactivity of its halogen substituents, which enables selective functionalization. Applications in the synthesis of complex pharmaceutical intermediates are highlighted, supported by examples from patent literature. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

(3-Bromo-6-chloropyridin-2-yl)methanol is a dihalogenated pyridinylmethanol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a bromo, a chloro, and a hydroxymethyl group on a pyridine ring, offers multiple points for chemical modification.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1227601-71-9 | [1], [2], |

| Molecular Formula | C₆H₅BrClNO | |

| Molecular Weight | 222.47 g/mol | |

| IUPAC Name | (3-bromo-6-chloro-2-pyridinyl)methanol | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Synthesis of (3-Bromo-6-chloropyridin-2-yl)methanol

The most direct and efficient synthesis of (3-Bromo-6-chloropyridin-2-yl)methanol involves the reduction of its corresponding carboxylic acid, 3-bromo-6-chloropyridine-2-carboxylic acid. This transformation is a cornerstone of functional group interconversion in organic synthesis.

Retrosynthetic Analysis

The retrosynthetic analysis points to 3-bromo-6-chloropyridine-2-carboxylic acid as the immediate precursor. The hydroxymethyl group can be installed by the reduction of the carboxylic acid functionality.

Caption: Retrosynthetic approach for (3-Bromo-6-chloropyridin-2-yl)methanol.

Experimental Protocol: Reduction of 3-Bromo-6-chloropyridine-2-carboxylic acid

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, borane complexes such as borane-tetrahydrofuran (BH₃·THF) offer a milder and often more chemoselective alternative, particularly for substrates with multiple functional groups.[3][4]

Materials:

-

3-Bromo-6-chloropyridine-2-carboxylic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon inlet)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 3-bromo-6-chloropyridine-2-carboxylic acid (1.0 equiv).

-

Solvent Addition: Add anhydrous THF to dissolve the starting material.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (approximately 1.5-2.0 equiv) dropwise via a syringe. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. Concentrate the mixture under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude (3-Bromo-6-chloropyridin-2-yl)methanol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Experimental workflow for the synthesis of (3-Bromo-6-chloropyridin-2-yl)methanol.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring (doublets), a singlet or triplet for the hydroxyl proton (depending on solvent and concentration), and a singlet for the methylene protons of the hydroxymethyl group. |

| ¹³C NMR | Six distinct signals for the six carbon atoms of the pyridine ring and the hydroxymethyl group. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C-Br and C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (222.47 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Reactivity and Synthetic Applications

The synthetic utility of (3-Bromo-6-chloropyridin-2-yl)methanol lies in the orthogonal reactivity of its functional groups. The bromine and chlorine atoms on the pyridine ring exhibit different reactivities, allowing for selective functionalization.

Differential Reactivity of Halogens

In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the 6-position is generally more reactive than the bromine atom at the 3-position. This is due to the activating effect of the pyridine nitrogen atom at the ortho and para positions. Conversely, in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the carbon-bromine bond is typically more reactive than the carbon-chlorine bond due to its lower bond dissociation energy. This differential reactivity allows for a stepwise and regioselective introduction of various substituents.

Caption: Regioselective reaction pathways for (3-Bromo-6-chloropyridin-2-yl)methanol.

Applications in Medicinal Chemistry

(3-Bromo-6-chloropyridin-2-yl)methanol is a valuable intermediate in the synthesis of complex heterocyclic molecules with potential biological activity. Patent literature indicates its use in the preparation of DNA polymerase theta inhibitors for cancer treatment.[5] In a disclosed synthetic step, the hydroxyl group of (3-bromo-6-chloro-2-pyridyl)methanol is protected with a tert-butyldiphenylsilyl (TBDPS) group, demonstrating its utility as a building block for further elaboration.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for (3-Bromo-6-chloropyridin-2-yl)methanol is not widely available, the safety precautions can be inferred from data on structurally related brominated and chlorinated pyridinylmethanols.

General Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. Seek medical attention in all cases of exposure.

-

GHS Hazard Statements for Structurally Similar Compounds (e.g., (3-Bromopyridin-2-yl)methanol):

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Conclusion

(3-Bromo-6-chloropyridin-2-yl)methanol is a strategically important building block for the synthesis of complex, polysubstituted pyridines. Its well-defined synthesis from the corresponding carboxylic acid and the orthogonal reactivity of its functional groups make it a valuable tool for medicinal chemists and researchers in drug discovery. The ability to selectively functionalize the pyridine core at multiple positions provides a pathway to novel chemical entities with potential therapeutic applications. Adherence to appropriate safety protocols is essential when handling this and related compounds.

References

- Hétérocycliques inhibiteurs de l'ADN polymérase thêta pour le traitement du cancer. WO2024218499A1.

- Borane Reagents. Organic Chemistry Portal.

- Introduction to the reduction of carbonyl groups by various hydride reagents. Anderson Development Company.

- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.

- ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

- (3-Bromo-6-chloropyridin-2-yl)methanol. Frontier Specialty Chemicals.

- 1227601-71-9|(3-Bromo-6-chloropyridin-2-yl)methanol. BLDpharm.

- (3-Bromo-6-chloropyridin-2-yl)methanol. Sigma-Aldrich.

- (6-bromo-pyridin-3-yl)-methanol(122306-01-8) 1H NMR. ChemicalBook.

- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.

- A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate.

- NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- (6-Bromopyridin-2-yl)methanol. PubChem.

- (3-Bromopyridin-2-yl)methanol. PubChem.

- (6-bromo-pyridin-3-yl)-methanol(122306-01-8) 1 h nmr. ChemicalBook.

- Publications & P

- Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry.

- Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry.

- (5-bromo-3-chloropyridin-2-yl)methanol. PubChemLite.

- Synthesis of compounds useful in the manufacture of ketorolac. US6376681B1.

- Propane, 1-bromo-3-chloro-. NIST WebBook.

Sources

- 1. (3-bromo-6-chloropyridin-2-yl)methanol(1227601-71-9) 1H NMR spectrum [chemicalbook.com]

- 2. (3-Bromo-6-chloropyridin-2-yl)methanol | [frontierspecialtychemicals.com]

- 3. Borane Reagents [organic-chemistry.org]

- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (3-Bromo-6-chloropyridin-2-YL)methanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (3-Bromo-6-chloropyridin-2-YL)methanol, a key heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes, analyze its reactivity, and discuss its applications, grounding our insights in established chemical principles.

Core Chemical Identity and Structure

(3-Bromo-6-chloropyridin-2-YL)methanol is a di-halogenated pyridine derivative featuring a hydroxymethyl group. This specific arrangement of functional groups makes it a versatile intermediate for introducing the pyridinyl moiety into larger, more complex molecules. Its identity is defined by the following key identifiers:

-

Systematic Name: (3-Bromo-6-chloropyridin-2-yl)methanol

-

Common Synonym: (3-bromo-6-chloro-2-pyridinyl)methanol

-

CAS Number: 1227601-71-9[1]

-

Molecular Formula: C₆H₅BrClNO

-

Molecular Weight: 222.47 g/mol

The structural formula, shown below, reveals a pyridine ring substituted at the 2-position with a methanol group, at the 3-position with a bromine atom, and at the 6-position with a chlorine atom.

Figure 1. Chemical Structure of (3-Bromo-6-chloropyridin-2-YL)methanol.

Physicochemical and Spectroscopic Profile

Precise experimental data for some physical properties of this specific isomer is not widely published. However, based on supplier information and analysis of its structure, we can summarize its key characteristics.

Table 1: Physicochemical Properties

| Property | Value/Description | Source/Rationale |

| Appearance | Colorless to White to Yellow Solid or Liquid | |

| Melting Point | Data not available. Expected to be a low-melting solid, similar to related isomers like (6-Bromo-pyridin-2-yl)methanol (34-39 °C). | [2] |

| Boiling Point | Data not available. Expected to be high due to polarity and molecular weight. | Structural Analysis |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. | Inferred from structure |

| Storage | Store in an inert atmosphere at 2-8°C. |

Spectroscopic Analysis (Predicted)

While raw spectral data is not publicly available, we can predict the key features based on the molecule's structure. This is crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the two protons of the methylene group (-CH₂OH), likely appearing between δ 4.5-5.0 ppm.

-

Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. These protons are on adjacent carbons and will split each other, resulting in a doublet for each.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals, one for each carbon atom in the distinct chemical environments of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key absorption bands:

-

A broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the alcohol group.

-

Peaks around 2850-3000 cm⁻¹ corresponding to the C-H stretches.

-

Strong absorptions in the 1400-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.

-

Absorptions in the fingerprint region below 1000 cm⁻¹ corresponding to C-Cl and C-Br bonds.

Synthesis and Manufacturing Insights

A plausible synthetic workflow would start from a commercially available pyridine precursor, which is then halogenated and functionalized. The final step is typically the reduction of the C2-substituent.

Caption: Proposed synthetic workflow for (3-Bromo-6-chloropyridin-2-YL)methanol.

Experimental Protocol Considerations:

-

Precursor Synthesis: The starting material, 3-bromo-6-chloro-2-pyridinecarboxylic acid methyl ester, would itself be synthesized from simpler pyridine derivatives through a series of steps potentially involving oxidation, halogenation, and esterification.

-

Reduction Step: The ester is dissolved in a suitable solvent (e.g., methanol or THF).

-

Reagent Addition: A reducing agent like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) is added portion-wise at a controlled temperature (often 0°C to room temperature). The choice of reducing agent is critical; NaBH₄ is milder and safer for esters, while LiAlH₄ is more powerful but requires anhydrous conditions and careful handling.

-

Quenching and Work-up: The reaction is carefully quenched with water or a mild acid. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified, typically by column chromatography on silica gel, to yield the final high-purity compound.

Reactivity and Chemical Behavior

The utility of (3-Bromo-6-chloropyridin-2-YL)methanol as a building block stems from the distinct reactivity of its functional groups. This allows for sequential and site-selective modifications, a cornerstone of modern synthetic strategy.

Caption: Key reactive sites on the (3-Bromo-6-chloropyridin-2-YL)methanol molecule.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification to introduce a vast array of other functional groups.

-

Bromo Group (-Br): The C-Br bond at the 3-position is highly susceptible to metal-catalyzed cross-coupling reactions. This is arguably its most valuable feature, enabling the formation of C-C (e.g., Suzuki, Stille couplings), C-N (Buchwald-Hartwig amination), and C-O bonds. The bromine is generally more reactive in such transformations than the chlorine atom.

-

Chloro Group (-Cl): The chlorine at the 6-position is less reactive in cross-coupling reactions than bromine but can participate in nucleophilic aromatic substitution (SₙAr) reactions, especially with strong nucleophiles, or under more forcing conditions in cross-coupling. This differential reactivity between Br and Cl is a powerful tool for sequential functionalization.

-

Pyridine Nitrogen: The nitrogen atom imparts basicity to the molecule and can be protonated or alkylated to form pyridinium salts, modifying the electronic properties and solubility of the compound.

Applications in Research and Drug Development

(3-Bromo-6-chloropyridin-2-YL)methanol is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in providing a rigid, functionalized pyridine scaffold that is common in many biologically active compounds.

Role as a Versatile Scaffold: The pyridine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. By using this building block, chemists can:

-

Introduce a Hydrogen Bond Acceptor: The pyridine nitrogen can form crucial hydrogen bonds with biological targets like enzymes and receptors.

-

Tune Physicochemical Properties: The pyridine moiety influences the solubility, lipophilicity (logP), and metabolic stability of the final compound.

-

Explore Structure-Activity Relationships (SAR): The three distinct points of functionalization (C3-Br, C6-Cl, C2-CH₂OH) allow for the systematic synthesis of analog libraries to probe how molecular changes affect biological activity.

While specific examples citing this exact CAS number in the synthesis of a named drug candidate are not prominent in public databases, related structures like 2-Bromo-6-chloropyridin-3-amine are highlighted for their indispensable role in synthesizing a wide array of APIs.[3] This underscores the importance of this class of di-halogenated pyridine building blocks in the pharmaceutical industry's efforts to create molecules with specific biological activities, targeting everything from enzymes to cellular pathways.[3]

Safety, Handling, and Toxicology

As with any laboratory chemical, (3-Bromo-6-chloropyridin-2-YL)methanol must be handled with appropriate care. The safety profile is based on GHS classifications provided by suppliers.

Table 2: GHS Hazard Information

| Category | Code | Description |

| Signal Word | - | Warning |

| Pictogram | GHS07 | Exclamation Mark |

| Hazard Statements | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/eye protection/face protection[4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water[4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Always consult the full Safety Data Sheet (SDS) from your supplier before use.

Conclusion

(3-Bromo-6-chloropyridin-2-YL)methanol is a high-value chemical intermediate whose strategic importance in medicinal chemistry and organic synthesis is clear. Its well-defined reactive sites—the hydroxyl group, the highly active bromine atom, and the less reactive chlorine atom—provide a robust platform for sequential, site-selective modifications. This allows for the efficient construction of complex molecular architectures, making it an essential tool for drug discovery programs aiming to develop novel therapeutics. Proper understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Bromo-6-chloropyridin-3-amine in Modern Drug Discovery. [Link]

Sources

(3-Bromo-6-chloropyridin-2-YL)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (3-Bromo-6-chloropyridin-2-YL)methanol

Abstract

(3-Bromo-6-chloropyridin-2-YL)methanol is a pivotal heterocyclic building block in contemporary chemical research, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Its unique substitution pattern, featuring orthogonally reactive sites—a bromo group amenable to cross-coupling, a chloro group for nucleophilic substitution, and a primary alcohol for esterification or oxidation—renders it an exceptionally versatile intermediate. This guide provides a comprehensive technical overview of the primary synthetic pathways to this target molecule. We will delve into two core strategies: the reduction of a carbaldehyde intermediate and the reduction of a carboxylic acid precursor. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. The primary alcohol functionality in the target molecule, (3-Bromo-6-chloropyridin-2-YL)methanol, is a key disconnection point. This group can be reliably formed through the reduction of a more oxidized functional group at the C2 position of the pyridine ring. Two principal precursors emerge from this analysis:

-

Precursor A: 3-Bromo-6-chloropyridine-2-carbaldehyde

-

Precursor B: 3-Bromo-6-chloropyridine-2-carboxylic acid (or its corresponding ester)

Each precursor defines a distinct synthetic pathway, each with its own set of advantages and challenges regarding reagent selection, reaction conditions, and scalability.

Caption: Retrosynthetic analysis of (3-Bromo-6-chloropyridin-2-YL)methanol.

Pathway A: Synthesis via Aldehyde Reduction

This pathway is characterized by the late-stage reduction of an aldehyde, a transformation that can often be achieved under mild and selective conditions. The principal challenge lies in the efficient synthesis of the aldehyde precursor, 3-bromo-6-chloropyridine-2-carbaldehyde.

Synthesis of 3-Bromo-6-chloropyridine-2-carbaldehyde

The introduction of a formyl group at the C2 position of the 3-bromo-6-chloropyridine core is typically achieved via a directed ortho-metalation (DoM) strategy. This involves deprotonation at the most acidic ring position (C2, activated by the adjacent nitrogen and chloro group) using a strong, non-nucleophilic base, followed by trapping the resulting organometallic intermediate with a formylating agent.

-

Expertise & Experience: The choice of base is critical. A hindered base like Lithium Diisopropylamide (LDA) is ideal. While n-Butyllithium (n-BuLi) is a strong base, its nucleophilic character can lead to competing side reactions, such as halogen-metal exchange at the bromine position or direct addition to the pyridine ring. The reaction must be conducted under strictly anhydrous conditions at low temperatures (-78 °C) to ensure the stability of the lithiated intermediate and prevent undesired side reactions.

Reduction of the Aldehyde to the Primary Alcohol

With the aldehyde in hand, the final reduction is a facile and high-yielding step.

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes and ketones, operational simplicity, and enhanced safety profile compared to more potent hydride donors.[3][4]

Experimental Protocol: NaBH₄ Reduction

-

Dissolution: Dissolve 3-bromo-6-chloropyridine-2-carbaldehyde (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol (approx. 0.2 M concentration), in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exotherm of the reaction.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 - 1.5 eq) portion-wise over 10-15 minutes, monitoring for gas evolution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute aqueous HCl (1 M) at 0 °C to decompose any excess NaBH₄.

-

Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield (3-Bromo-6-chloropyridin-2-YL)methanol as a solid.

| Parameter | Value |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Stoichiometry | 1.1 - 1.5 equivalents |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% |

Overall Pathway A Workflow

Caption: Workflow for the synthesis via the aldehyde reduction pathway.

Pathway B: Synthesis via Carboxylic Acid Reduction

This alternative pathway proceeds through a carboxylic acid intermediate. While this route is often longer, the synthesis of the precursor, 3-Bromo-6-chloropyridine-2-carboxylic acid, is well-documented and avoids the potential instability of the aldehyde intermediate.

Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic acid

A robust, multi-step synthesis starting from 3-bromo-6-chloropyridine has been established.[5] This method cleverly utilizes an N-oxidation strategy to activate the C2 position for subsequent functionalization.

-

N-Oxidation: The pyridine nitrogen is first oxidized to an N-oxide. This step withdraws electron density from the ring, making the C2 position highly susceptible to nucleophilic attack.

-

Cyanation: The N-oxide is treated with a cyanide source (e.g., trimethylsilyl cyanide) to install a cyano group at the C2 position.

-

Hydrolysis: The resulting 3-bromo-6-chloro-2-cyanopyridine is then subjected to acidic hydrolysis, which converts the nitrile functional group into a carboxylic acid.

Reduction of the Carboxylic Acid to the Primary Alcohol

Carboxylic acids are significantly less electrophilic than aldehydes and require a more powerful reducing agent. Sodium borohydride is generally ineffective for this transformation.[6][7]

Lithium aluminum hydride (LiAlH₄ or LAH) is the archetypal reagent for the exhaustive reduction of carboxylic acids and their derivatives to primary alcohols.[6][8]

-

Trustworthiness: This reaction is highly reliable but demands stringent adherence to safety protocols. LAH reacts violently with water and other protic sources. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. The quenching step is highly exothermic and must be performed with extreme caution at low temperatures.

Experimental Protocol: LAH Reduction

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LAH, 2.0 - 3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the LAH suspension to 0 °C with an ice-water bath.

-

Substrate Addition: Dissolve 3-bromo-6-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Quench the reaction with extreme care by the sequential, slow, dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LAH in grams)

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

-

-

Work-up: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to afford the target alcohol.

| Parameter | Value |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Stoichiometry | 2.0 - 3.0 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Reflux |

| Typical Yield | 70-85% |

Overall Pathway B Workflow

Caption: Workflow for the synthesis via the carboxylic acid reduction pathway.

Comparative Analysis and Conclusion

Both pathways present viable routes to (3-Bromo-6-chloropyridin-2-YL)methanol. The choice between them depends on available resources, scale, and safety considerations.

-

Pathway A (Aldehyde Route): This is a more convergent approach. Its primary advantage is the use of the mild and safe NaBH₄ reducing agent in the final step. However, it relies on the successful synthesis and handling of the aldehyde intermediate, which may require careful optimization of the ortho-lithiation step.

-

Pathway B (Carboxylic Acid Route): This pathway is longer but may be more robust as the synthesis of the carboxylic acid precursor is well-established.[5] The major drawback is the mandatory use of LiAlH₄, a hazardous reagent that requires specialized handling techniques and is less suitable for large-scale industrial processes without appropriate engineering controls.

References

- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

3-Bromo-6-chloropyridine-2-carboxylic acid. Chem-Impex. [Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

-

Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. PubMed. [Link]

-

Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Reduction of carboxylic acids to alcohols. Química Organica.org. [Link]

-

Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. [Link]

-

Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]

-

Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 4. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Spectroscopic Guide to (3-Bromo-6-chloropyridin-2-YL)methanol: An In-depth Technical Analysis

Introduction

(3-Bromo-6-chloropyridin-2-YL)methanol, a halogenated pyridine derivative, represents a class of chemical building blocks crucial in the landscape of pharmaceutical and materials science research. The precise substitution pattern on the pyridine ring, featuring a bromo, a chloro, and a hydroxymethyl group, offers a versatile scaffold for the synthesis of more complex molecules. Understanding the structural and electronic properties of this compound is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (3-Bromo-6-chloropyridin-2-YL)methanol, offering researchers and drug development professionals a foundational understanding of its molecular architecture through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

It is important to note that while this guide is constructed with a high degree of scientific rigor, publicly available experimental spectra for (3-Bromo-6-chloropyridin-2-YL)methanol (CAS No. 1227601-71-9) are limited. Therefore, the spectral data and interpretations presented herein are based on established principles of spectroscopy and predictive analysis, supported by data from closely related chemical structures.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the carbon-hydrogen framework of a molecule. For (3-Bromo-6-chloropyridin-2-YL)methanol, both ¹H and ¹³C NMR provide critical insights into the electronic environment of each atom within the molecule.

A. Experimental Protocol: NMR Data Acquisition

A standardized protocol for the acquisition of high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

-

Dissolve approximately 5-10 mg of (3-Bromo-6-chloropyridin-2-YL)methanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

Instrumental Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

B. Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of (3-Bromo-6-chloropyridin-2-YL)methanol is expected to exhibit three distinct signals: two for the aromatic protons on the pyridine ring and one for the methylene protons of the hydroxymethyl group, in addition to the hydroxyl proton.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Proton (H-4) | 7.8 - 8.2 | Doublet | 1H | Proton at position 4 |

| Aromatic Proton (H-5) | 7.3 - 7.6 | Doublet | 1H | Proton at position 5 |

| Methylene Protons | 4.7 - 5.0 | Singlet | 2H | -CH₂OH |

| Hydroxyl Proton | Variable | Broad Singlet | 1H | -OH |

Causality Behind Predictions:

-

Aromatic Protons: The two aromatic protons (H-4 and H-5) are expected to be in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrogen atom and the halogen substituents further deshields these protons. They will appear as doublets due to coupling with each other.

-

Methylene Protons: The methylene protons (-CH₂OH) are adjacent to an oxygen atom and the aromatic ring, which deshields them, leading to a predicted chemical shift in the 4.7-5.0 ppm range. These protons are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with residual water in the solvent.

C. Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C2 | 158 - 162 | Carbon bearing the hydroxymethyl group |

| C6 | 150 - 154 | Carbon bearing the chlorine atom |

| C4 | 140 - 144 | Aromatic CH |

| C5 | 125 - 129 | Aromatic CH |

| C3 | 118 - 122 | Carbon bearing the bromine atom |

| -CH₂OH | 60 - 65 | Methylene carbon |

Rationale for Predictions:

-

Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the substituents. Carbons directly attached to the nitrogen (C2 and C6) are typically the most deshielded. The presence of electronegative halogens further influences the chemical shifts.

-

Methylene Carbon: The carbon of the hydroxymethyl group is expected in the upfield region, typical for sp³ hybridized carbons attached to an oxygen atom.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule by detecting their characteristic vibrational frequencies.

A. Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

B. Predicted IR Spectrum Analysis

The IR spectrum of (3-Bromo-6-chloropyridin-2-YL)methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-X (X=Cl, Br) bonds.

| Predicted Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Alcohol |

| 3000 - 3100 (sharp) | C-H stretch | Aromatic |

| 2850 - 2960 (sharp) | C-H stretch | Aliphatic (-CH₂-) |

| 1550 - 1600 | C=N and C=C stretch | Pyridine ring |

| 1400 - 1500 | C=C stretch | Pyridine ring |

| 1000 - 1100 | C-O stretch | Primary alcohol |

| 700 - 800 | C-Cl stretch | Chloro-substituent |

| 500 - 600 | C-Br stretch | Bromo-substituent |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to confirm the structure.

A. Experimental Protocol: MS Data Acquisition

Method (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50 - 500.

B. Predicted Mass Spectrum Analysis

The mass spectrum of (3-Bromo-6-chloropyridin-2-YL)methanol is expected to show a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Molecular Ion (M⁺): The molecular weight of (3-Bromo-6-chloropyridin-2-YL)methanol is approximately 222.46 g/mol . The molecular ion peak will appear as a cluster of peaks due to the different isotopic combinations:

-

[M]⁺ with ⁷⁹Br and ³⁵Cl

-

[M+2]⁺ with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl

-

[M+4]⁺ with ⁸¹Br and ³⁷Cl

Predicted Fragmentation Pattern: The primary fragmentation pathways are expected to involve the loss of the hydroxymethyl group, the halogen atoms, and cleavage of the pyridine ring.

1H NMR spectrum of (3-Bromo-6-chloropyridin-2-YL)methanol

An In-Depth Technical Guide to the ¹H NMR Spectrum of (3-Bromo-6-chloropyridin-2-yl)methanol

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3-Bromo-6-chloropyridin-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the underlying principles governing the chemical shifts, coupling constants, and signal characteristics of the molecule. We will explore the causal effects of the pyridine ring's electronic environment, the influence of its halogen substituents, and the dynamic behavior of the hydroxyl proton. Furthermore, this guide offers field-proven, step-by-step protocols for sample preparation, data acquisition, and processing, ensuring readers can acquire and interpret high-quality spectra with confidence. The content is grounded in authoritative references to uphold the highest standards of scientific integrity and to provide a self-validating framework for experimental design and analysis.

Part 1: Theoretical Framework & Molecular Structure

The Principles of Proton NMR in Heterocyclic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures.[1] ¹H NMR focuses on the hydrogen nuclei (protons), whose magnetic properties are exquisitely sensitive to their local electronic environment. The position of a signal on the x-axis, its chemical shift (δ) , indicates the degree of magnetic shielding around a proton. Electron-withdrawing groups deshield protons, moving their signals downfield (to higher ppm), while electron-donating groups shield them, causing upfield shifts.[1][2]

In heteroaromatic systems like pyridine, the nitrogen atom's electronegativity and the aromatic ring current create a complex electronic landscape, significantly influencing proton chemical shifts.[2][3] The analysis is further complicated by substituents, which perturb the electron density distribution across the ring.

Structural Analysis of (3-Bromo-6-chloropyridin-2-yl)methanol

The target molecule, (3-Bromo-6-chloropyridin-2-yl)methanol, possesses a highly substituted pyridine ring. To predict its ¹H NMR spectrum, we must consider the electronic influence of each substituent:

-

Nitrogen Atom: As the most electronegative atom in the ring, it strongly deshields the adjacent α-protons (positions 2 and 6).[4][5]

-

Chloro Group (C6): A powerful electron-withdrawing group through induction, it will significantly deshield the ortho proton (H-5).

-

Bromo Group (C3): Also electron-withdrawing via induction, it will deshield the adjacent protons (H-4 and H-5).

-

Methanol Group (-CH₂OH) (C2): This group is mildly electron-withdrawing.

The molecule has four distinct proton environments that will give rise to signals in the ¹H NMR spectrum: two aromatic protons (H-4 and H-5), the methylene protons (-CH₂-), and the hydroxyl proton (-OH).

Caption: Molecular structure of (3-Bromo-6-chloropyridin-2-yl)methanol with key protons highlighted.

Part 2: Detailed Spectral Interpretation

The ¹H NMR spectrum of this molecule can be divided into two primary regions: the downfield aromatic region and the more upfield region containing the methylene and hydroxyl protons.

The Aromatic Region (H-4 and H-5)

The two remaining protons on the pyridine ring, H-4 and H-5, form a simple AX spin system. They are adjacent (ortho) to each other, resulting in mutual splitting.

-

H-5 (Predicted δ ≈ 7.8-8.0 ppm): This proton is ortho to the highly electronegative chloro group at C-6 and meta to the bromo group at C-3. The combined deshielding effects place this proton significantly downfield. It will appear as a doublet .

-

H-4 (Predicted δ ≈ 7.4-7.6 ppm): This proton is ortho to the bromo group at C-3 and meta to the chloro group at C-6. It is generally less deshielded than H-5. It will also appear as a doublet .

The splitting of these two signals is due to spin-spin coupling (J-coupling), a through-bond interaction between neighboring magnetic nuclei.[6] For ortho protons on a pyridine ring, the coupling constant (³JHH) is typically in the range of 8-9 Hz.[7] Therefore, we expect to see two doublets in the aromatic region, each with a coupling constant of approximately 8-9 Hz.

Caption: Spin-spin coupling relationship between the aromatic protons H-4 and H-5.

The Methylene and Hydroxyl Protons

-

Methylene Protons (-CH₂OH) (Predicted δ ≈ 4.8 ppm): These two protons are chemically equivalent and are attached to a carbon adjacent to the aromatic ring. Their position is deshielded by the ring and the adjacent oxygen atom. They typically appear as a singlet . However, if coupling to the hydroxyl proton occurs, this signal will be split into a doublet .

-

Hydroxyl Proton (-OH) (Predicted δ ≈ 2-5 ppm, variable): The chemical shift of the hydroxyl proton is highly dependent on the experimental conditions, including solvent, sample concentration, temperature, and the presence of water.[8]

-

In Aprotic, Non-H-Bonding Solvents (e.g., CDCl₃): The -OH signal is often a broad singlet due to chemical exchange.[9] Its chemical shift can vary widely.

-

In H-Bonding Solvents (e.g., DMSO-d₆): Hydrogen bonding with the solvent slows down proton exchange. This results in a sharper signal and often reveals coupling to adjacent protons.[9][10] In DMSO-d₆, the -OH signal would likely appear as a triplet due to coupling with the two methylene protons (n+1 rule, 2+1=3).

-

The D₂O Exchange Experiment: To definitively identify the -OH peak, a "D₂O shake" can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube results in the rapid exchange of the hydroxyl proton for a deuterium atom (OH → OD). Since deuterium is not observed in a standard ¹H NMR spectrum, the -OH peak will disappear, confirming its identity.[8]

| Proton Type | Predicted δ (ppm) in CDCl₃ | Predicted Multiplicity | Key Influences |

| H-5 | 7.8 - 8.0 | Doublet (d) | Ortho to Cl, Meta to Br |

| H-4 | 7.4 - 7.6 | Doublet (d) | Ortho to Br, Meta to Cl |

| -CH₂- | ~4.8 | Singlet (s) or Doublet (d) | Aromatic ring, Oxygen |

| -OH | 2.0 - 5.0 (variable) | Broad Singlet (br s) | Solvent, Concentration, Temp. |

Part 3: Practical Guide to Spectrum Acquisition and Analysis

Achieving a high-quality, interpretable spectrum requires meticulous experimental technique.[11]

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Protocol 1: High-Quality Sample Preparation

Causality: The quality of the NMR spectrum is profoundly affected by the sample's preparation. Particulate matter, paramagnetic impurities, and incorrect concentration can all degrade spectral resolution and lineshape.[12][13]

-

Weighing the Sample: Accurately weigh 5-25 mg of (3-Bromo-6-chloropyridin-2-yl)methanol.[11][12] An overly concentrated sample can lead to broadened lineshapes and difficulty in shimming the magnet.[12]

-

Solvent Selection and Dissolution:

-

Choose an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Deuterated solvents are used to avoid large, interfering signals from the solvent itself and to provide a signal for the spectrometer's lock system.[12]

-

In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent.[12] Preparing the solution in a secondary vial ensures complete dissolution before transfer to the NMR tube.[11]

-

-

Filtration and Transfer:

-

If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14] Solid particles will not appear in the spectrum but will severely degrade the magnetic field homogeneity and thus the spectral quality.[12]

-

-

Capping and Labeling: Cap the NMR tube to prevent solvent evaporation and contamination. Label the sample clearly.

Protocol 2: NMR Data Acquisition

The goal of data acquisition is to record the Free Induction Decay (FID), which is the raw time-domain signal from the excited nuclei.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and perform initial shimming to homogenize the magnetic field.

-

Parameter Optimization:

-

Number of Scans (Transients): For a ¹H spectrum with 5-25 mg of sample, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Pulse Angle and Relaxation Delay (d1): Use a standard 90° pulse and a relaxation delay of 1-2 seconds to allow the nuclear spins to return to equilibrium between scans.

-

-

Acquisition: Start the acquisition to collect the FID.

Protocol 3: Data Processing and Interpretation

The raw FID must be mathematically processed to generate the familiar frequency-domain spectrum.[15][16]

-

Fourier Transformation (FT): The FID is converted from a time-domain signal into a frequency-domain spectrum using the Fourier Transform algorithm.[17][18]

-

Phase Correction: Adjust the phase of the spectrum so that all peaks are purely absorptive and point upwards from a flat baseline.[17]

-

Baseline Correction: Correct any rolling or distortion in the baseline of the spectrum.[19]

-

Referencing: Calibrate the chemical shift axis (x-axis). If using CDCl₃, the residual solvent peak can be set to 7.26 ppm. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be used and set to 0.00 ppm.[12]

-

Integration: Determine the relative number of protons for each signal by integrating the area under the peaks. The ratio of the integrals should correspond to the ratio of protons in the molecule (e.g., 1:1:2:1 for H-5, H-4, -CH₂, and -OH).

Part 4: Troubleshooting and Advanced Considerations

-

Potential Impurities: The spectrum should be checked for signals from common laboratory solvents (e.g., acetone, ethyl acetate) or reagents used in the synthesis.[20][21] For instance, if a Grignard reaction was used, traces of ether solvents might be present.[22]

-

Broad Lineshapes: If all signals appear broad, it may indicate a poorly shimmed magnet, the presence of paramagnetic impurities, or an overly concentrated sample.[12][13]

-

Confirming Assignments with 2D NMR: For unambiguous structural confirmation, a 2D COSY (Correlation Spectroscopy) experiment can be performed. A COSY spectrum shows cross-peaks between protons that are coupled to each other. In this case, a cross-peak would be expected between the signals for H-4 and H-5, definitively proving their ortho relationship. If the -OH proton is coupled to the -CH₂ protons, a cross-peak would also appear between them.

Conclusion

The ¹H NMR spectrum of (3-Bromo-6-chloropyridin-2-yl)methanol is a rich source of structural information. A thorough interpretation requires not only identifying the signals but also understanding the electronic effects of the substituents and the dynamic behavior of exchangeable protons. The aromatic region is defined by two ortho-coupled doublets, while the methylene and hydroxyl signals provide insight into the functional group's environment. By following rigorous experimental protocols for sample preparation and data processing, researchers can obtain high-fidelity spectra, enabling confident structural elucidation and purity assessment, which are critical steps in the drug development pipeline.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Morris, G. A. (n.d.). NMR Data Processing. Encyclopedia of Magnetic Resonance. Retrieved from [Link]

-

Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Data Processing. Retrieved from [Link]

-

YouTube. (2024). How Do You Process NMR Data?. Chemistry For Everyone. Retrieved from [Link]

-

Otting, G., & Wüthrich, K. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR. Retrieved from [Link]

-

ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?. Retrieved from [Link]

-

Supporting Information. (n.d.). [Generic Supporting Information Document]. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

AIP Publishing. (1964). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Use of the ³J(C, H) Coupling Constant for Quantitative Determination of Protonation Sites in Nitrogen Heterocycles. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

-

ResearchGate. (1965). H-H and ¹³C-H coupling constants in pyridazine. Retrieved from [Link]

-

American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Organometallics. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromopyrene. Retrieved from [Link]

-

CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 18. m.youtube.com [m.youtube.com]

- 19. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 21. DSpace [cora.ucc.ie]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the 13C NMR Analysis of (3-Bromo-6-chloropyridin-2-YL)methanol

This guide provides a comprehensive exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of (3-Bromo-6-chloropyridin-2-YL)methanol. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. The narrative moves from theoretical prediction to practical application, embodying a framework where experimental choices are justified by foundational chemical principles, ensuring a robust and self-validating analytical process.

Introduction: The Role of 13C NMR in Structural Elucidation

In the synthesis of complex organic molecules such as (3-Bromo-6-chloropyridin-2-YL)methanol, unambiguous structural confirmation is paramount. While various analytical techniques provide pieces of the structural puzzle, 13C NMR spectroscopy offers a direct and powerful method for mapping the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment produces a discrete signal, providing a veritable fingerprint of the molecule's structure.[1]

The low natural abundance (approximately 1.1%) and smaller gyromagnetic ratio of the 13C isotope make the technique less sensitive than proton (1H) NMR.[1][2] However, modern Fourier transform (FT) spectrometers and techniques like broadband proton decoupling overcome this limitation, yielding clean spectra where each signal typically appears as a singlet, simplifying interpretation.[2][3][4] For a substituted pyridine derivative, 13C NMR is indispensable for confirming the substitution pattern on the aromatic ring and verifying the integrity of the attached functional groups.

Theoretical Framework and Chemical Shift Prediction

Before any experimental work, a theoretical prediction of the 13C NMR spectrum serves as a critical validation tool. The chemical shift of each carbon atom in (3-Bromo-6-chloropyridin-2-YL)methanol is influenced by the electronic environment, which is dictated by the pyridine nitrogen and the three substituents: a bromine atom, a chlorine atom, and a hydroxymethyl group.

The chemical shifts of substituted pyridines can be estimated by considering the additivity of substituent-induced chemical shifts (SCS) relative to the parent pyridine molecule.[5][6] The electronegative nitrogen atom in the pyridine ring generally deshields the adjacent (α) and the para (γ) carbons. The substituents further modulate these shifts:

-

Hydroxymethyl Group (-CH₂OH) at C-2: This group has a relatively small electronic effect on the ring carbons but introduces a distinct aliphatic signal for the methylene carbon.

-

Bromine (Br) at C-3: As a halogen, bromine exerts an inductive electron-withdrawing effect, deshielding nearby carbons. Its effect is most pronounced on the carbon to which it is attached (the ipso-carbon).

-

Chlorine (Cl) at C-6: Chlorine is more electronegative than bromine and will deshield the ipso-carbon (C-6) and other carbons in the ring, particularly the ortho and para positions.

Based on these principles and data from analogous substituted pyridines, we can predict the approximate chemical shifts for the six distinct carbon atoms in the molecule.[5][6][7]

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts and the rationale behind them.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~155-160 | Ipso-carbon attached to the hydroxymethyl group and adjacent to the electronegative nitrogen. Deshielded. |

| C-3 | ~120-125 | Ipso-carbon attached to bromine. The deshielding effect of bromine is significant. |

| C-4 | ~140-145 | Deshielded due to its position relative to the ring nitrogen and the influence of adjacent halogens. |

| C-5 | ~125-130 | Influenced by the meta bromine and ortho chlorine, leading to a moderate downfield shift. |

| C-6 | ~150-155 | Ipso-carbon attached to chlorine and adjacent to the ring nitrogen. Strongly deshielded. |

| -CH₂OH | ~60-65 | Typical range for an aliphatic carbon attached to an oxygen atom.[8] |

Experimental Protocol: A Self-Validating Workflow

The integrity of 13C NMR data relies on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is designed to yield a high-quality, interpretable spectrum.

Diagram of the Experimental Workflow

Caption: Experimental workflow for 13C NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh between 50-100 mg of the solid (3-Bromo-6-chloropyridin-2-YL)methanol. A higher concentration is generally preferred for 13C NMR to reduce acquisition time, as the signal is inherently weak.[9][10]

-

In a small, clean vial, dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent should be based on the sample's solubility.

-

To ensure magnetic field homogeneity, it is crucial to remove any solid particulates. Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[10]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.0 ppm.[9]

-

Securely cap the NMR tube to prevent solvent evaporation.

-

-

Instrumental Parameters and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines.

-

Set up a standard proton-decoupled 13C NMR experiment. This simplifies the spectrum by collapsing all carbon signals into singlets.[2][3]

-

Key Parameters:

-

Pulse Angle: Typically a 30-45° pulse is used to allow for a shorter relaxation delay between scans.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2 seconds.

-

Number of Scans: Due to the low abundance of 13C, a large number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

-

Initiate the data acquisition. The total experiment time may range from 20 minutes to several hours.

-

-

Data Processing and Analysis:

-

After acquisition, the raw data (Free Induction Decay, or FID) is processed.

-

Apply a Fourier transform (FT) to convert the time-domain data into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Identify the chemical shifts of the six peaks corresponding to the carbon atoms of (3-Bromo-6-chloropyridin-2-YL)methanol.

-

Compare the experimentally observed chemical shifts with the predicted values in the table. A strong correlation between the predicted and observed data provides high confidence in the structural assignment. Quaternary carbons, such as C-2, C-3, and C-6, are often observed with lower intensity due to longer relaxation times.[3]

-

Conclusion

The 13C NMR analysis of (3-Bromo-6-chloropyridin-2-YL)methanol, when approached with a combination of theoretical prediction and meticulous experimental execution, provides an unambiguous confirmation of its carbon framework. This guide outlines a robust, self-validating methodology that ensures data integrity and reliability. By understanding the chemical principles that govern 13C chemical shifts and adhering to best practices in sample preparation and data acquisition, researchers can confidently elucidate and verify the structures of complex molecules, a critical step in chemical research and drug development.

References

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

-

Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

University of Ottawa. NMR Sample Preparation. NMR Facility. Available at: [Link]

-

Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Available at: [Link]

-

University of Arizona. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Available at: [Link]

-

Anasazi Instruments. (2018). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]

-

Scribd. 13C NMR Interpretation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Zalewski, R. I., et al. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. YouTube. Available at: [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the Solubility of (3-Bromo-6-chloropyridin-2-YL)methanol in Organic Solvents

Foreword: Navigating the Solubility Landscape in Drug Discovery

In the intricate world of drug discovery and development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This guide focuses on (3-Bromo-6-chloropyridin-2-YL)methanol, a substituted pyridine derivative representative of the heterocyclic building blocks crucial in modern medicinal chemistry.[1] The principles and methodologies discussed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the solubility of this and similar compounds. We will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols, and discuss the practical implications of the resulting data.

Molecular Profile and Theoretical Solubility Considerations

(3-Bromo-6-chloropyridin-2-YL)methanol (CAS No. 1227601-71-9) is a multifaceted molecule with distinct regions influencing its interaction with various solvents.[2][3][4]

-

Molecular Formula: C₆H₅BrClNO[5]

-

Molecular Weight: 222.47 g/mol [5]

-

Structure: A pyridine ring substituted with a bromine atom, a chlorine atom, and a hydroxymethyl group.

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7] The structure of (3-Bromo-6-chloropyridin-2-YL)methanol presents several key features that dictate its solubility profile:

-

Polar Features: The primary driver of polarity in this molecule is the hydroxymethyl group (-CH₂OH). The oxygen-hydrogen bond in the hydroxyl group allows for hydrogen bonding, both as a hydrogen bond donor (from the hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen). The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor. These features suggest a propensity for solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Nonpolar Features: The pyridine ring itself, along with the bromo and chloro substituents, contributes to the molecule's lipophilicity. Halogen atoms increase the molecular weight and surface area, which can favor interactions with nonpolar solvents through van der Waals forces.

-

Overall Polarity: The presence of both polar and nonpolar functionalities suggests that (3-Bromo-6-chloropyridin-2-YL)methanol will exhibit a nuanced solubility profile, likely showing some degree of solubility across a range of solvents with varying polarities. Predicting the exact solubility is challenging without experimental data; however, we can anticipate good solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar solvents.

A Practical Framework for Solubility Determination

A systematic approach is essential for accurately determining the solubility of a compound. The following protocol outlines a standard "shake-flask" method, which is a reliable, albeit traditional, technique for generating quantitative solubility data.[8]

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of (3-Bromo-6-chloropyridin-2-YL)methanol in a selection of organic solvents at a controlled temperature.

Materials:

-

(3-Bromo-6-chloropyridin-2-YL)methanol (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)

-

Scintillation vials or small test tubes with screw caps[9]

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (3-Bromo-6-chloropyridin-2-YL)methanol to a series of vials. The excess is crucial to ensure that an equilibrium with the undissolved solid is achieved.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-